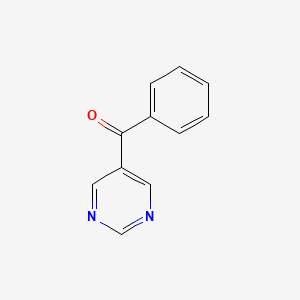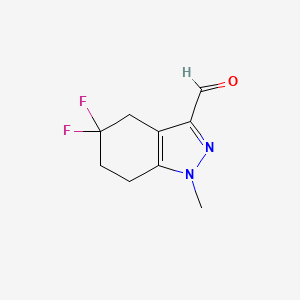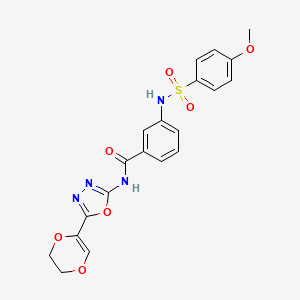
Phenyl(pyrimidin-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(pyrimidin-5-yl)methanone is an organic compound that features a phenyl group attached to a pyrimidine ring via a methanone linkage
Applications De Recherche Scientifique
Phenyl(pyrimidin-5-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
This compound belongs to the class of pyrimidines, which are known to play crucial roles in various biological processes
Mode of Action
Pyrimidines, in general, are key components of dna and rna and are involved in protein synthesis and cellular metabolism . They can interact with their targets, causing changes in cellular processes. The specific interactions of 5-benzoylpyrimidine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrimidines, including 5-benzoylpyrimidine, are involved in several biochemical pathways. They are essential for the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules
Result of Action
It has been suggested that some pyrimidine derivatives have anti-proliferative activity against certain cancer cell lines . More research is needed to understand the specific effects of 5-benzoylpyrimidine.
Analyse Biochimique
Biochemical Properties
Pyrimidine derivatives are known to play crucial roles in various biochemical reactions . They interact with several enzymes, proteins, and other biomolecules, influencing their functions and activities .
Cellular Effects
Pyrimidine derivatives have been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with several enzymes and cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl(pyrimidin-5-yl)methanone can be synthesized through several methods. One common approach involves the reaction of pyrimidine derivatives with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(pyrimidin-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted phenyl(pyrimidin-5-yl)methanones, pyrimidine carboxylic acids, and reduced methylene derivatives .
Comparaison Avec Des Composés Similaires
Phenyl(pyrimidin-5-yl)methanone can be compared with other similar compounds such as:
- Phenyl(pyridin-2-yl)methanone
- Phenyl(pyrimidin-2-yl)methanone
- Phenyl(pyrimidin-4-yl)methanone
These compounds share structural similarities but differ in the position of the pyrimidine ring attachment and the nature of the heterocyclic ring. This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
IUPAC Name |
phenyl(pyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-12-8-13-7-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYYPQVGITYPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2745798.png)
![(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)propanehydrazide](/img/structure/B2745799.png)
![7-Ethoxy-1'-ethyl-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2745800.png)



![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2745808.png)
![2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2745809.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2745810.png)

![5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B2745813.png)
![2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2745815.png)

